molecular formula C11H14N2O2 B1623068 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- CAS No. 88877-00-3

2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-

Cat. No. B1623068
CAS RN: 88877-00-3
M. Wt: 206.24 g/mol
InChI Key: FLJCJGRJHJFVGA-UHFFFAOYSA-N
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Patent
US04604399

Procedure details

A mixture containing 15.1 g of 5-acetyl-6-methyl-2(1H)-pyridinone, 200 ml of dimethylformamide and 15 ml of dimethylformamide dimethyl acetal was stirred at room temperature for 30 minutes, heated gently with stirring on a steam bath for 2 hours, then allowed to cool and stirred at room temperature overnight. The golden yellow needles that separated were collected, washed with methanol and dried in a vacuum oven at 80° C. to yield 10.7 g of 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone, m.p. 238°-240° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:11])[NH:8][C:9]=1[CH3:10])(=[O:3])[CH3:2].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>CN(C)C=O>[C:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:11])[NH:8][C:9]=1[CH:10]=[CH:14][N:15]([CH3:17])[CH3:16])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(NC1C)=O
Name
Quantity
15 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated gently
STIRRING
Type
STIRRING
Details
with stirring on a steam bath for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The golden yellow needles that separated
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 80° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(NC1C=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.